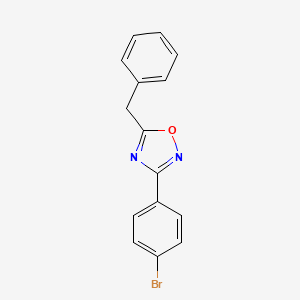

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

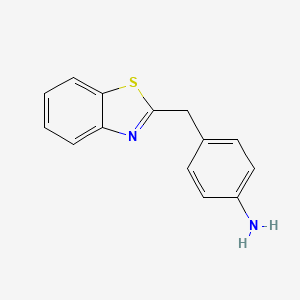

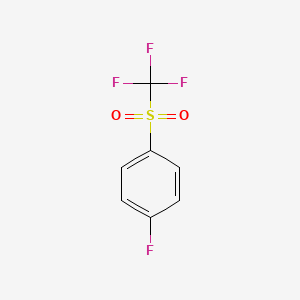

The compound “5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The benzyl group attached to the 5-position of the ring and the 4-bromophenyl group attached to the 3-position of the ring are both aromatic groups, which may contribute to the compound’s stability and reactivity .

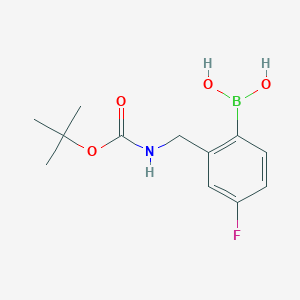

Molecular Structure Analysis

The molecular structure of “5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole” would be characterized by the presence of an oxadiazole ring flanked by a benzyl group and a 4-bromophenyl group. The presence of these groups could influence the compound’s electronic properties and potentially its reactivity .Chemical Reactions Analysis

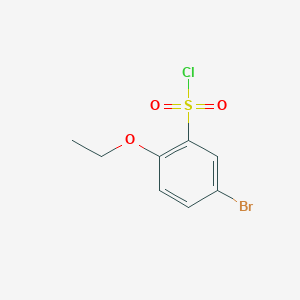

The reactivity of “5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole” would likely be influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating nature of the benzyl group . The bromine atom on the phenyl ring could also make this compound a potential candidate for cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole” would depend on factors such as its molecular structure, the nature of its functional groups, and its degree of solubility in various solvents .Aplicaciones Científicas De Investigación

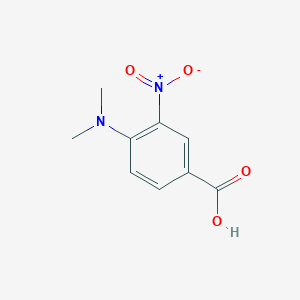

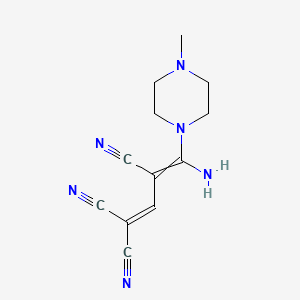

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione

- Application Summary : This compound is of particular interest to the pharmaceutical industry as substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .

- Methods of Application : The compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .

- Results or Outcomes : The structure of the compound was confirmed via an X-ray diffraction analysis of a single crystal .

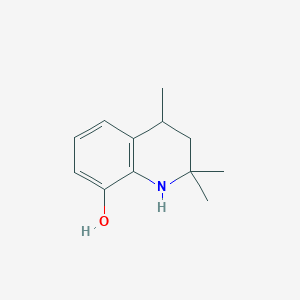

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide

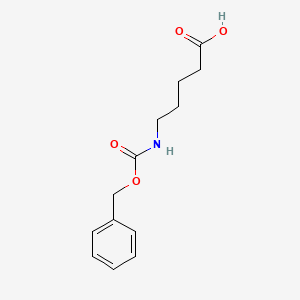

- Application Summary : This compound is part of an ongoing attempt to broaden the applications of the amidoxime moiety as a potential source of new antileishmanial agents .

- Methods of Application : The compound was obtained in an 85% yield as the major product with a conventional amidoxime synthesis protocol (Ethanol/Na2CO3) involving the reaction of hydroxylamine and a nitrile group .

- Results or Outcomes : The formation of this amide derivative instead of the expected amidoxime can be attributed to two complementary effects: the strong electron effect of the nitro group and the influence of ethanol, a polar protic solvent .

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione

- Application Summary : This compound is of particular interest to the pharmaceutical industry as substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .

- Methods of Application : The compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .

- Results or Outcomes : The structure of the compound was confirmed via an X-ray diffraction analysis of a single crystal .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMKORRYZIXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395368 |

Source

|

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

CAS RN |

864836-24-8 |

Source

|

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)